molecular formula C16H20N2O3S B2484943 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 868215-34-3

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2484943
CAS RN: 868215-34-3
M. Wt: 320.41
InChI Key: PHDRPUCBONLQPS-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide represents a class of compounds with potential fungicidal and antifungal activities. This compound is part of a broader family of 2-oxo-morpholin-3-yl-acetamide derivatives, which have been identified as fungicidal agents against various Candida and Aspergillus species. The introduction of gem-dimethyl groups in these compounds has been shown to improve plasmatic stability while maintaining in vitro antifungal activity, leading to derivatives with broad antifungal activity and in vivo efficacy against fungal infections (Bardiot et al., 2015).

Synthesis Analysis

The synthesis of related acetamide derivatives involves multi-step organic reactions, including the conversion of aryl/aralkyl organic acids to corresponding esters, hydrazides, and subsequently to the target acetamide compounds. This process typically involves the use of reagents like N,N-dimethylformamide (DMF) and sodium hydride (NaH) for the final step of synthesis, indicating a complex synthetic route that requires precise control over reaction conditions (Gul et al., 2017).

Molecular Structure Analysis

Detailed structural and vibrational studies on acetamide derivatives, including DFT calculations and spectroscopic investigations (FT-IR, FT-Raman), reveal insights into their molecular geometry, electrostatic potential, and intramolecular interactions. Such studies are crucial for understanding the bioactive conformation and the interaction of these molecules with biological targets (El-Azab et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives engage in various chemical reactions, influenced by their functional groups and molecular structure. These reactions include interactions with aroylketenes leading to heterocyclic compounds and the formation of salts and inclusion compounds with mineral acids. Such reactivity is indicative of the versatile chemistry and potential applications of these compounds (Konovalova et al., 2013).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in medicinal chemistry. The crystal structures of these compounds can offer insights into their interaction mechanisms and stability under various conditions. For instance, the study of crystal structures and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlights the importance of structural analysis in understanding the bioactivity of these molecules (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for the development of acetamide derivatives as potential therapeutic agents. Studies on the synthesis, structure, and conformational analysis of related compounds provide valuable information on their chemical behavior and potential as bioactive molecules (Kataev et al., 2021).

Scientific Research Applications

Crystal Engineering and Host-Guest Chemistry

Compounds containing amide and related structural motifs have been studied for their ability to form crystal structures with unique properties. For instance, research by Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing their potential to form gels and crystalline solids upon treatment with mineral acids. Such compounds also exhibit enhanced fluorescence emission in host-guest complexes, suggesting applications in materials science and sensor technology Karmakar, A., Sarma, R., & Baruah, J. (2007).

Antifungal and Antimicrobial Agents

Derivatives of 2-oxo-morpholin-3-yl-acetamide have been identified as potent antifungal agents, exhibiting broad-spectrum activity against Candida and Aspergillus species. This class of compounds demonstrates the potential for developing new antifungal therapies, highlighting the importance of structural modification for enhancing biological activity and pharmacokinetic properties Bardiot, D., et al. (2015).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of related acetamide derivatives has led to the discovery of compounds with potential applications in medicinal chemistry and drug design. For example, studies on the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole compounds reveal their potential as antimicrobial agents, emphasizing the role of structural diversity in modulating biological activity Gul, S., et al. (2017).

Molecular Docking and Drug Design

The synthesis and biological evaluation of novel compounds, such as those targeting specific receptors or enzymes, are critical for the development of new therapeutic agents. Research involving molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide showcases the process of designing anticancer drugs, underscoring the importance of computational methods in understanding the interaction between potential drugs and their targets Sharma, G., et al. (2018).

properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-9-5-10(2)7-13(6-9)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDRPUCBONLQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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